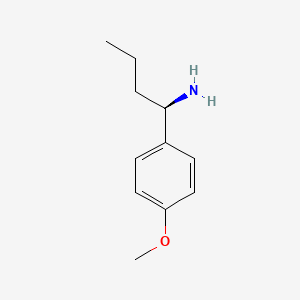![molecular formula C12H9BO4 B13974232 Dibenzo[b,e][1,4]dioxin-2-ylboronic acid](/img/structure/B13974232.png)
Dibenzo[b,e][1,4]dioxin-2-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[b,e][1,4]dioxin-2-ylboronic acid: is a boronic acid derivative with the molecular formula C12H9BO4 This compound is characterized by the presence of a dibenzo[b,e][1,4]dioxin core structure, which is a polycyclic aromatic system, and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,e][1,4]dioxin-2-ylboronic acid typically involves the formation of the dibenzo[b,e][1,4]dioxin core followed by the introduction of the boronic acid group. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a dibenzo[b,e][1,4]dioxin halide is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: Dibenzo[b,e][1,4]dioxin-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The aromatic system can be reduced under specific conditions, although this is less common.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Reduced aromatic compounds.
Substitution: Biaryl compounds or other substituted derivatives.
Scientific Research Applications
Chemistry: Dibenzo[b,e][1,4]dioxin-2-ylboronic acid is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. It is also employed in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry: The compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of dibenzo[b,e][1,4]dioxin-2-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The aromatic system provides a rigid framework that can enhance binding affinity and specificity .
Comparison with Similar Compounds
Dibenzo[b,e][1,4]dioxin: The parent compound without the boronic acid group.
Dibenzo[b,e][1,4]dioxin-2-ylmethanol: A derivative with a hydroxymethyl group instead of the boronic acid.
Dibenzo[b,e][1,4]dioxin-2-ylamine: A derivative with an amino group.
Uniqueness: Dibenzo[b,e][1,4]dioxin-2-ylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in cross-coupling reactions and as a building block for complex organic molecules .
Properties
Molecular Formula |
C12H9BO4 |
|---|---|
Molecular Weight |
228.01 g/mol |
IUPAC Name |
dibenzo-p-dioxin-2-ylboronic acid |
InChI |
InChI=1S/C12H9BO4/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7,14-15H |
InChI Key |
RTIVQDQWZLIWQY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC3=CC=CC=C3O2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B13974155.png)
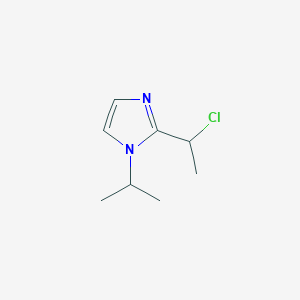
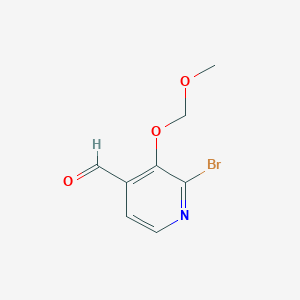

![7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B13974180.png)
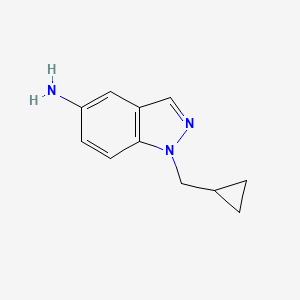
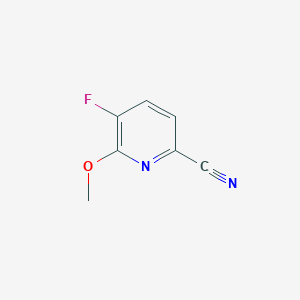
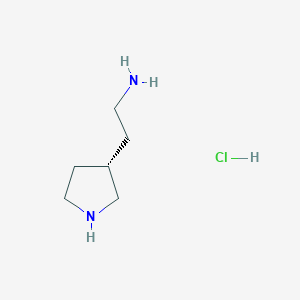


![8-(Bromomethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13974210.png)
![8-Cyclopentyl-2-(methylsulfinyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13974212.png)
